1-(ethylamino)Cyclopentanemethanol
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Overview
Description
1-(Ethylamino)Cyclopentanemethanol is a chemical compound belonging to the class of cyclopentane derivatives It is characterized by the presence of an ethylamino group attached to the cyclopentane ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)Cyclopentanemethanol can be synthesized through the reaction of cyclopentanone with ethylamine in the presence of a reducing agent. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and drying agents, such as molecular sieves, may also be employed to improve the reaction rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)Cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of this compound.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
1-(Ethylamino)Cyclopentanemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(ethylamino)Cyclopentanemethanol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions. These molecular interactions can modulate biological pathways and result in various effects .
Comparison with Similar Compounds
Cyclopentanemethanol: Lacks the ethylamino group, making it less reactive in certain reactions.
1-Aminocyclopentanemethanol: Contains an amino group instead of an ethylamino group, leading to different reactivity and applications.
Uniqueness: 1-(Ethylamino)Cyclopentanemethanol is unique due to the presence of both the ethylamino and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-(ethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-9-8(7-10)5-3-4-6-8/h9-10H,2-7H2,1H3 |
InChI Key |
FIMCKIHDTUOLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCC1)CO |
Origin of Product |
United States |
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